(3R)-1-(4-Methoxyphenoxy)-2,2-dimethylhex-5-yn-3-ol
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Overview
Description
(3R)-1-(4-Methoxyphenoxy)-2,2-dimethylhex-5-yn-3-ol is an organic compound characterized by its unique structure, which includes a methoxyphenoxy group and a dimethylhexynol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(4-Methoxyphenoxy)-2,2-dimethylhex-5-yn-3-ol typically involves the reaction of 4-methoxyphenol with 2,2-dimethylhex-5-yn-3-ol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-(4-Methoxyphenoxy)-2,2-dimethylhex-5-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(3R)-1-(4-Methoxyphenoxy)-2,2-dimethylhex-5-yn-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (3R)-1-(4-Methoxyphenoxy)-2,2-dimethylhex-5-yn-3-ol involves its interaction with specific molecular targets. The methoxyphenoxy group can bind to receptors or enzymes, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3R)-1-(4-Hydroxyphenoxy)-2,2-dimethylhex-5-yn-3-ol
- (3R)-1-(4-Methylphenoxy)-2,2-dimethylhex-5-yn-3-ol
- (3R)-1-(4-Chlorophenoxy)-2,2-dimethylhex-5-yn-3-ol
Uniqueness
(3R)-1-(4-Methoxyphenoxy)-2,2-dimethylhex-5-yn-3-ol is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may have different substituents on the phenoxy group.
Properties
CAS No. |
915976-10-2 |
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Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(3R)-1-(4-methoxyphenoxy)-2,2-dimethylhex-5-yn-3-ol |
InChI |
InChI=1S/C15H20O3/c1-5-6-14(16)15(2,3)11-18-13-9-7-12(17-4)8-10-13/h1,7-10,14,16H,6,11H2,2-4H3/t14-/m1/s1 |
InChI Key |
COOVBROQEYCGMP-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(COC1=CC=C(C=C1)OC)[C@@H](CC#C)O |
Canonical SMILES |
CC(C)(COC1=CC=C(C=C1)OC)C(CC#C)O |
Origin of Product |
United States |
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